molecular formula C30H34N2O11 B13862061 Ivacaftor Carboxylic Acid O-Glucuronide

Ivacaftor Carboxylic Acid O-Glucuronide

Número de catálogo: B13862061
Peso molecular: 598.6 g/mol
Clave InChI: LVTBJZLLTWQAPD-QWCOUCEUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ivacaftor Carboxylic Acid O-Glucuronide is a metabolite of Ivacaftor, a drug used in the treatment of cystic fibrosis. Ivacaftor itself is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, which helps improve the function of the CFTR protein in patients with specific genetic mutations. This compound is formed through the glucuronidation process, where Ivacaftor is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Ivacaftor Carboxylic Acid O-Glucuronide involves the glucuronidation of Ivacaftor. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Ivacaftor Carboxylic Acid O-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion .

Common Reagents and Conditions:

    Reagents: Uridine diphosphate glucuronic acid (UDPGA), UDP-glucuronosyltransferase (UGT)

    Conditions: Buffered aqueous solution, physiological pH, and temperature.

Major Products: The major product of the glucuronidation reaction is this compound itself, which is more water-soluble and easily excreted from the body .

Aplicaciones Científicas De Investigación

Ivacaftor Carboxylic Acid O-Glucuronide has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Ivacaftor and its derivatives.

    Biology: Helps in understanding the metabolic pathways and the role of glucuronidation in drug metabolism.

    Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Ivacaftor, aiding in the development of more effective treatments for cystic fibrosis.

    Industry: Used in the quality control of Ivacaftor production to ensure the absence of unwanted metabolites.

Mecanismo De Acción

Ivacaftor Carboxylic Acid O-Glucuronide exerts its effects through the process of glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDPGA to Ivacaftor, forming the glucuronide conjugate. This process enhances the solubility of Ivacaftor, facilitating its excretion from the body . The molecular targets involved include the CFTR protein and the UGT enzymes .

Comparación Con Compuestos Similares

    Lumacaftor: Another CFTR potentiator used in combination with Ivacaftor for the treatment of cystic fibrosis.

    Tezacaftor: Similar to Lumacaftor, used in combination with Ivacaftor to enhance CFTR function.

    Elexacaftor: A newer CFTR potentiator used in combination with Ivacaftor and Tezacaftor for a more comprehensive treatment approach.

Uniqueness: Ivacaftor Carboxylic Acid O-Glucuronide is unique due to its specific role in the metabolism of Ivacaftor. Unlike other CFTR potentiators, it is a direct metabolite formed through glucuronidation, providing valuable insights into the drug’s pharmacokinetics and aiding in the development of more effective treatments for cystic fibrosis .

Propiedades

Fórmula molecular

C30H34N2O11

Peso molecular

598.6 g/mol

Nombre IUPAC

(2S,3S,6S)-6-[4-tert-butyl-2-(2-carboxypropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H34N2O11/c1-29(2,3)15-10-16(30(4,5)28(40)41)19(42-27-23(36)21(34)22(35)24(43-27)26(38)39)11-18(15)32-25(37)14-12-31-17-9-7-6-8-13(17)20(14)33/h6-12,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)(H,40,41)/t21?,22-,23?,24-,27+/m0/s1

Clave InChI

LVTBJZLLTWQAPD-QWCOUCEUSA-N

SMILES isomérico

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O[C@H]4C(C([C@@H]([C@H](O4)C(=O)O)O)O)O)C(C)(C)C(=O)O

SMILES canónico

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(C)(C)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.